4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[N’-(2-Nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide is a complex organic compound that belongs to the class of diacylhydrazine derivatives. These compounds are known for their diverse biological activities, including insecticidal, antiviral, and anticancer properties . The structure of this compound includes a nitrobenzoyl group, a hydrazinecarbonyl linkage, and a phenylpropanamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N’-(2-nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide typically involves the reaction of 2-nitrobenzoyl chloride with hydrazine to form the intermediate 2-nitrobenzoyl hydrazine. This intermediate is then reacted with N-phenylpropanamide under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[N’-(2-Nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbonyl derivatives.
Scientific Research Applications
3-[N’-(2-Nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential insecticidal and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[N’-(2-nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydrazinecarbonyl linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tebufenozide: Another diacylhydrazine derivative with insecticidal properties.
Halofenozide: Known for its use as an insect growth regulator.
Methoxyfenozide: Exhibits high selectivity towards lepidopteran pests.
Uniqueness
3-[N’-(2-Nitrobenzoyl)hydrazinecarbonyl]-N-phenylpropanamide is unique due to its specific structural features, such as the nitrobenzoyl group and the phenylpropanamide moiety, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions and form stable complexes with metal ions further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H16N4O5 |
---|---|
Molecular Weight |
356.33 g/mol |
IUPAC Name |
4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H16N4O5/c22-15(18-12-6-2-1-3-7-12)10-11-16(23)19-20-17(24)13-8-4-5-9-14(13)21(25)26/h1-9H,10-11H2,(H,18,22)(H,19,23)(H,20,24) |
InChI Key |
FAQZNCKGBPZXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.